
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
The molecular structures of these compounds were elucidated using various techniques. X-ray diffraction was a common method used to determine the crystal structures of the synthesized compounds . The crystal structure of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, for example, was analyzed and found to belong to the monoclinic space group with specific cell dimensions and exhibited intermolecular hydrogen bonds that stabilize the structure .
Chemical Reactions Analysis
The papers provided do not detail extensive chemical reactions involving the compound "N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide" specifically. However, they do discuss the reactivity of similar pyrimidinyl compounds. For instance, the reactivity of fluorescent N-/purin-6-yl/pyridinium salts, which are side-products in oligonucleotide synthesis, was investigated, showing high reactivity towards certain reagents used in oligonucleotide chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using various spectroscopic methods. The FTIR, 1HNMR, and UV-Visible spectroscopy were used to characterize the compounds . Additionally, computational methods such as Density Functional Theory (DFT) were employed to compute the physical properties and antimicrobial activity was assessed using the disk well diffusion method . The molecular docking studies provided insights into the interaction of these compounds with biological targets .
Biological Activities
The biological activities of these compounds were also investigated. The compound synthesized in paper showed weak herbicidal activity. In paper , molecular docking studies suggested potential for drug design against chronic myelogenous leukemia. The compound in paper was studied for its antimicrobial activity, and the compound in paper exhibited good antifungal activity against several pathogens.
Aplicaciones Científicas De Investigación
Cognitive Disorders
One of the primary applications of derivatives related to N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide is in the treatment of cognitive disorders. A derivative, identified through structure-based drug design and parallel synthetic chemistry, has shown potential as a selective brain penetrant PDE9A inhibitor. This compound, with excellent pharmacokinetic properties, has advanced into clinical trials for the treatment of cognitive disorders. It has been reported to elevate central cGMP levels in the brain and cerebrospinal fluid (CSF) of rodents, exhibit procognitive activity in several rodent models, and show synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. Clinical trials have confirmed its tolerability in humans and its ability to elevate cGMP in CSF, validating its role as a pharmacological tool for testing clinical hypotheses related to cGMP signaling or cognition impairment (Verhoest et al., 2012).
Plant Growth Stimulation
Research into derivatives of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide has also explored their effects on plant growth. Preliminary biological screening of new derivatives, synthesized through reactions involving 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, revealed a pronounced plant growth-stimulating effect. These effects were observed at levels of 65–87% relative to heteroauxin, suggesting potential agricultural applications for these compounds (Pivazyan et al., 2019).
Synthesis of New Compounds with Biological Activities
The structural framework of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide serves as a basis for synthesizing new compounds with varied biological activities. These include potential antibacterial, antifungal, and anticancer applications. For instance, novel compounds synthesized with this structure have been evaluated for their antifungal activity, showing efficacy against various fungal pathogens. This highlights the compound's role in the development of new therapeutics with potential applications in medicine and agriculture (Si, 2009).
Direcciones Futuras
The compound and its derivatives could be further explored for their potential biological activities. Given the pronounced plant growth stimulating effect of the synthesized compounds , they could be investigated for use in agriculture. Additionally, considering the anti-tubercular activity of similar compounds , this compound could be studied for potential medicinal applications.
Propiedades
IUPAC Name |
N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-3-4-7-14(20)16-11-13-10-12(2)17-15(18-13)19-8-5-6-9-19/h10H,3-9,11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOHTNDTCQQXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NC(=C1)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

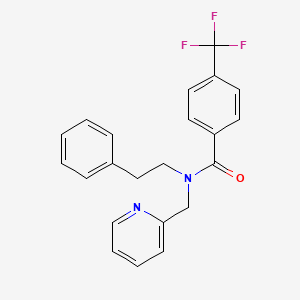
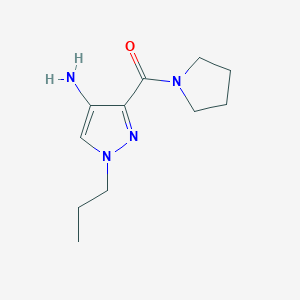
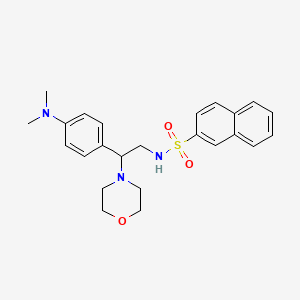
![N-allyl-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2504266.png)
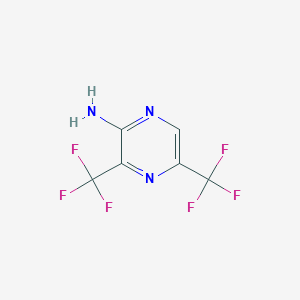
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2504272.png)
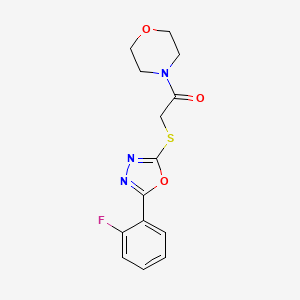
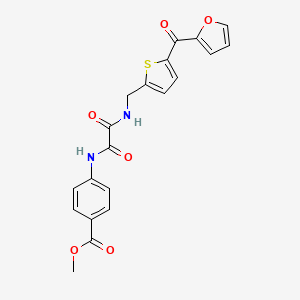
![tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B2504276.png)
![4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2504278.png)
![Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate](/img/structure/B2504279.png)

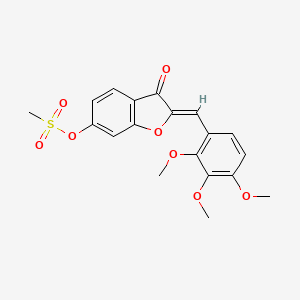
![3-(4-ethoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504283.png)